Phosphorus chloride difluoride

Description

BenchChem offers high-quality Phosphorus chloride difluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphorus chloride difluoride including the price, delivery time, and more detailed information at info@benchchem.com.

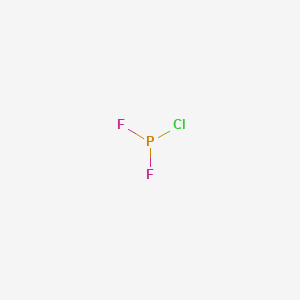

Structure

3D Structure

Properties

CAS No. |

14335-40-1 |

|---|---|

Molecular Formula |

ClF2P |

Molecular Weight |

104.42 g/mol |

IUPAC Name |

chloro(difluoro)phosphane |

InChI |

InChI=1S/ClF2P/c1-4(2)3 |

InChI Key |

AENDXYYGTYFGOX-UHFFFAOYSA-N |

Canonical SMILES |

FP(F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Phosphorous Chloride Difluoride (CAS 14335-40-1)

A Note from the Senior Application Scientist: This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the chemical properties and experimental considerations for phosphorous chloride difluoride. Every piece of information is grounded in established scientific literature to ensure the highest level of accuracy and trustworthiness.

Introduction: Unveiling a Versatile Phosphorus(III) Halide

Phosphorous chloride difluoride, with the chemical formula PClF₂ and CAS registry number 14335-40-1, is a reactive phosphorus(III) halide that holds significant potential as a versatile building block in synthetic chemistry.[1][2] Also known as chlorodifluorophosphine, this colorless gas is a critical starting material for the introduction of the -PF₂ moiety into organic and inorganic frameworks.[2] Its trifunctional nature, possessing a lone pair of electrons on the phosphorus atom and two distinct halogen substituents, allows for a rich and tunable reactivity profile. This guide will provide a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, empowering researchers to confidently incorporate this valuable reagent into their synthetic strategies.

Fundamental Properties: A Comparative Overview

To fully appreciate the utility of phosphorous chloride difluoride, it is essential to understand its fundamental physical and chemical properties. A summary of these properties is presented in the table below, alongside a conceptual diagram of its molecular structure.

| Property | Value | Reference |

| CAS Number | 14335-40-1 | [1][2] |

| IUPAC Name | chloro(difluoro)phosphane | [2] |

| Molecular Formula | PClF₂ | [2] |

| Molecular Weight | 104.42 g/mol | [2] |

| Physical Form | Colorless Gas | |

| Boiling Point | -47.3 °C | |

| Melting Point | -164.8 °C |

Molecular Structure and Bonding:

The geometry of phosphorous chloride difluoride is trigonal pyramidal, with the phosphorus atom at the apex. This structure is a direct consequence of the VSEPR theory, which predicts that the lone pair of electrons on the phosphorus atom will occupy one of the tetrahedral positions, forcing the three halogen atoms into a pyramidal arrangement. The electronegativity difference between fluorine, chlorine, and phosphorus results in polar covalent bonds, with the phosphorus atom being electron-deficient and thus electrophilic.

Caption: Ball-and-stick model of Phosphorous Chloride Difluoride.

Synthesis and Handling: A Practical Approach

The synthesis of phosphorous chloride difluoride is most commonly achieved through a halogen exchange reaction. While several fluorinating agents can be employed, the reaction of phosphorus trichloride (PCl₃) with antimony trifluoride (SbF₃) is a well-established method.

Experimental Protocol: Synthesis of Phosphorous Chloride Difluoride

Causality Behind Experimental Choices: The choice of antimony trifluoride as the fluorinating agent is strategic. It is a milder fluorinating agent than others, which allows for a more controlled, stepwise replacement of chlorine atoms with fluorine. The antimony pentachloride (SbCl₅) acts as a catalyst. The reaction temperature is a critical parameter; higher temperatures can lead to the formation of the over-fluorinated product, phosphorus trifluoride (PF₃).

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap (cooled with a dry ice/acetone bath) is assembled. The entire apparatus must be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the phosphorus halides.

-

Reaction: Antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) are placed in the reaction flask. Phosphorus trichloride (PCl₃) is added dropwise from the dropping funnel with vigorous stirring.

-

Temperature Control: The reaction is typically initiated at room temperature and may require gentle heating to proceed at a reasonable rate. The temperature should be carefully monitored to avoid the formation of PF₃.

-

Product Collection: The volatile phosphorous chloride difluoride (b.p. -47.3 °C) is collected in the cold trap. The product can be further purified by fractional distillation.

Safety and Handling:

Phosphorous chloride difluoride is a toxic and corrosive gas that reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5] In case of accidental release, the area should be evacuated, and appropriate measures should be taken to neutralize the gas.[4]

Caption: Workflow for the synthesis and handling of PClF₂.

Reactivity Profile: A Trivalent Phosphorus Electrophile

The reactivity of phosphorous chloride difluoride is dominated by the electrophilicity of the phosphorus atom and the differential reactivity of the P-Cl and P-F bonds. The P-Cl bond is generally more labile and susceptible to nucleophilic attack than the stronger P-F bonds.

Reaction with Nucleophiles:

-

Alcohols: In the presence of a base (to neutralize the HCl byproduct), phosphorous chloride difluoride reacts with alcohols to form phosphorodifluoridites. The reaction proceeds via a nucleophilic substitution mechanism where the alcohol oxygen attacks the phosphorus center, displacing the chloride ion.[3][6][7]

Reaction Scheme:ROH + PClF₂ + Base → ROPF₂ + Base·HCl

-

Amines: Primary and secondary amines react readily with phosphorous chloride difluoride to yield aminophosphine derivatives.[1][8] The reaction is typically carried out at low temperatures to control its exothermicity. The stoichiometry of the reaction can be controlled to achieve mono- or disubstitution of the amine.

Reaction Scheme (Primary Amine):RNH₂ + PClF₂ → RNHPF₂ + HCl Reaction Scheme (Secondary Amine):R₂NH + PClF₂ → R₂NPF₂ + HCl

PClF₂ as a Ligand in Coordination Chemistry:

The phosphorus atom in PClF₂ possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to transition metals.[9] As a ligand, chlorodifluorophosphine is a moderate σ-donor and a good π-acceptor, a property conferred by the presence of the electronegative fluorine atoms, which lower the energy of the P-F σ* orbitals, facilitating back-bonding from the metal center. This electronic profile makes PClF₂ a valuable ligand for stabilizing low-valent transition metal complexes.[9][10]

Caption: Reactivity map of Phosphorous Chloride Difluoride.

Spectroscopic Characterization: Fingerprinting the Molecule

Spectroscopic techniques are indispensable for the characterization of phosphorous chloride difluoride and its reaction products.

NMR Spectroscopy:

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for probing the chemical environment of the phosphorus nucleus.[6][11][12] The ³¹P NMR spectrum of PClF₂ is expected to show a triplet due to coupling with the two equivalent fluorine atoms. The chemical shift will be in the region characteristic of trivalent phosphorus halides.

-

¹⁹F NMR: Fluorine-19 NMR provides detailed information about the fluorine environments.[13][14] The ¹⁹F NMR spectrum of PClF₂ will exhibit a doublet due to coupling with the phosphorus atom. The magnitude of the ¹J(P-F) coupling constant is a key diagnostic parameter.

Vibrational Spectroscopy:

Infrared (IR) and Raman spectroscopy can be used to identify the characteristic vibrational modes of the P-Cl and P-F bonds. The stretching frequencies of these bonds are sensitive to the electronic environment of the phosphorus atom and can provide valuable structural information.

| Spectroscopic Data | Expected Features |

| ³¹P NMR | Triplet |

| ¹⁹F NMR | Doublet |

| IR/Raman | Characteristic P-Cl and P-F stretching and bending modes |

Applications in Research and Development

The unique reactivity of phosphorous chloride difluoride makes it a valuable reagent in several areas of chemical synthesis:

-

Synthesis of Fluorinated Phosphine Ligands: PClF₂ serves as a key precursor for the synthesis of a wide range of fluorinated phosphine ligands. These ligands are of great interest in catalysis due to their unique electronic and steric properties, which can influence the activity and selectivity of transition metal catalysts.

-

Introduction of the -PF₂ Moiety: The ability to selectively introduce the difluorophosphino group onto various substrates is crucial for the development of novel agrochemicals, pharmaceuticals, and materials.

-

Fundamental Coordination Chemistry Studies: As a ligand with tunable electronic properties, PClF₂ is a valuable tool for fundamental studies in coordination chemistry and organometallic catalysis.

Conclusion: A Reagent of Untapped Potential

Phosphorous chloride difluoride is a highly reactive and versatile phosphorus(III) halide with significant potential in synthetic chemistry. Its unique combination of a labile P-Cl bond, robust P-F bonds, and a coordinating phosphorus center makes it an attractive building block for the synthesis of a wide array of organophosphorus compounds and transition metal complexes. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, is paramount for its safe and effective utilization in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of reagents like phosphorous chloride difluoride in enabling innovative synthetic methodologies is set to increase.

References

-

Reaction of primary and secondary amines to form carbamic acid glucuronides. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Reaction of alcohols with PCl5 and PCl3. (2015, July 7). Chemistry Stack Exchange. Retrieved February 5, 2026, from [Link]

-

Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Phosphorus trichloride. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Phosphorous chloride difluoride. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved February 5, 2026, from [Link]

-

Heterocyclic Phosphorus Ligands in Coordination Chemistry of Transition Metals. (2006). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Reactions of Amines. (2024, February 25). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

carbon difluoride -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. Retrieved February 5, 2026, from [Link]

-

Reactions of Alcohols. (2024, March 18). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

-

Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. (2020, September 4). YouTube. Retrieved February 5, 2026, from [Link]_

-

Heat Capacity and Thermodynamic Properties of Poly(chlorotrifluoroethylene) from 2.5 to 620 K. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

31 Phosphorus NMR. (n.d.). Retrieved February 5, 2026, from [Link]

-

The reaction of primary amine with chloroform and ethanolic solution of KOH is called:. (2020, August 2). YouTube. Retrieved February 5, 2026, from [Link]

-

Reactions of Alcohols. (2018). Save My Exams. Retrieved February 5, 2026, from [Link]

-

How does phosphorus trichloride react with different organic and inorganic compounds?. (2023, June 14). Quora. Retrieved February 5, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024, August 21). PubMed Central. Retrieved February 5, 2026, from [Link]

-

Primary Aliphatic Amines (Edexcel A Level Chemistry): Revision Note. (2023, January 5). Save My Exams. Retrieved February 5, 2026, from [Link]

-

Thermodynamic properties at different temperatures of PCL at the B3LYP/STO-3G level in gas phase.. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of California, Berkeley - Environment, Health & Safety. Retrieved February 5, 2026, from [Link]

-

Synthesis and Reactions of Amines. (2024, April 4). YouTube. Retrieved February 5, 2026, from [Link]

-

replacing the -oh group in alcohols by a halogen. (n.d.). Chemguide. Retrieved February 5, 2026, from [Link]

-

19Flourine NMR. (n.d.). Retrieved February 5, 2026, from [Link]

-

-

Transition Metals: Crystal Field Theory Part I. (2017, August 3). YouTube. Retrieved February 5, 2026, from [Link]

-

-

19 f chemical shifts and coupling constants. (n.d.). Slideshare. Retrieved February 5, 2026, from [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. (2022, February 2). YouTube. Retrieved February 5, 2026, from [Link]

-

Coordination Chemistry Transition Metal Complexes. (n.d.). Retrieved February 5, 2026, from [Link]

-

University of Rochester Hydrofluoric Acid Safe Handling Guidelines LS-G002. (n.d.). Retrieved February 5, 2026, from [Link]

-

Reaction with Primary Amines to form Imines. (2023, January 22). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Thermodynamic Properties of Phosphorus Compounds. (n.d.). Caltech Authors. Retrieved February 5, 2026, from [Link]

-

19.2: Coordination Chemistry of Transition Metals. (2020, August 14). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Heat Capacity and Thermodynamic Properties of Poly(chlorotrifluoroethylene) from 2.5 to 620 K. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved February 5, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phosphorous chloride difluoride | ClF2P | CID 123342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reaction of primary and secondary amines to form carbamic acid glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. 19F [nmr.chem.ucsb.edu]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

Phosphorus(III) Mixed Halide Ligands: Electronic Tuning and Synthetic Protocols

Executive Summary

This technical guide addresses the physicochemical characteristics, synthesis, and catalytic utility of mixed phosphorus(III) halide ligands (

Physicochemical Landscape: The Electronic Continuum

The primary utility of mixed halophosphines lies in their electronic properties. Phosphorus(III) halides are poor

Electronic Tuning ( Parameter)

The

NMR Characterization

NMR is the definitive tool for identifying these species. The chemical shift (Table 1: Comparative NMR Data for Phosphorus(III) Halides

| Ligand | Formula | Multiplicity | Electronic Character | ||

| Trifluorophosphine | -35 | Quartet | ~1400 | Strong | |

| Chlorodifluorophosphine | +45 to +60 | Triplet | ~1320 | High | |

| Dichlorofluorophosphine | +110 to +130 | Doublet | ~1380 | Moderate | |

| Trichlorophosphine | +219 | Singlet | N/A | Moderate/Weak |

Note: Chemical shifts are referenced to

Visualizing the Metal-Ligand Interaction

The following diagram illustrates the interplay between

Figure 1: Dewar-Chatt-Duncanson model applied to mixed halophosphines. The

Synthesis and Stability: The Redistribution Challenge

A critical characteristic of mixed phosphorus halides is their tendency to undergo ligand redistribution (also known as scrambling or disproportionation). Pure samples of

The Scrambling Equilibrium

The synthesis often involves the reaction of

This equilibrium means that "shelf-stable" mixed halides are rare. They are best generated in situ or distilled immediately prior to use.

Figure 2: The statistical redistribution equilibrium. Isolating intermediates requires kinetic control (low temperature) or continuous distillation.

Experimental Protocol: In Situ Generation and Handling

Due to the volatility and hydrolytic instability of these ligands, a self-validating Schlenk line protocol is required.

Safety Warning: Hydrolysis of these compounds releases Hydrogen Fluoride (HF) and HCl. All operations must be performed in a fume hood with HF-specific first aid (calcium gluconate gel) immediately available.

Protocol: In Situ Generation of Ligated Nickel Complex

Objective: To generate a nickel(0) complex with mixed halide ligands without isolating the unstable free ligand.

-

Preparation of Precursor:

-

Charge a flame-dried Schlenk flask with

(Bis(cyclooctadiene)nickel(0)) in dry toluene under Argon.

-

-

Ligand Exchange (The "Chatt" Method):

-

Validation (Self-Validating Step):

-

Aliquot Analysis: Remove a 0.5 mL aliquot under inert gas.

-

NMR Lock: Add

capillary. -

Criterion: Analyze via

NMR.-

Success: Observation of a triplet signal around +50 ppm (indicative of

coordination). -

Failure: Signals at +220 ppm (unreacted

) or -35 ppm (

-

-

-

Catalysis Initiation:

-

Once the specific ligand distribution is confirmed, introduce the substrate (e.g., alkene for hydroformylation) immediately.

-

Applications in Catalysis[9]

Mixed halide ligands are used when the "cliff" between

-

Hydroformylation:

complexes are extremely active but often too volatile or thermally unstable. -

Ni-Catalyzed Coupling: In Nickel(0) catalysis, electron-poor ligands facilitate reductive elimination. A mixed halide ligand can be tuned to be just electron-poor enough to drive elimination without shutting down the oxidative addition step [4].

References

- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for chemical shifts).

-

Nixon, J. F. (1973). Fluorophosphines and Related Compounds. Advances in Inorganic Chemistry and Radiochemistry. Link

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. Link

-

van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer. Link

Sources

- 1. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. 31P NMR chemical shift calculator [fluorine.ch.man.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. ekwan.github.io [ekwan.github.io]

- 8. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Chlorodifluorophosphine (PF₂Cl) via Halogen Exchange

Abstract

This document provides a comprehensive guide for the synthesis of chlorodifluorophosphine (PF₂Cl) from phosphorus trichloride (PCl₃) and antimony trifluoride (SbF₃). This application note details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and critical safety procedures. The protocol is designed for researchers in inorganic chemistry, materials science, and drug development who require a reliable method for producing this versatile phosphorus halide.

Introduction and Scientific Background

Chlorodifluorophosphine (PF₂Cl) is a reactive gas that serves as a valuable precursor in the synthesis of a wide range of organophosphorus compounds, ligands for catalysis, and fluorinating agents. Its utility stems from the differential reactivity of the P-Cl and P-F bonds. The synthesis route detailed herein employs a classic halogen exchange reaction, a fundamental transformation in inorganic chemistry.

The reaction leverages antimony trifluoride (SbF₃) as a mild and effective fluorinating agent to selectively replace two chlorine atoms in phosphorus trichloride (PCl₃) with fluorine.[1] The overall balanced chemical equation for this transformation is:

PCl₃ + 2SbF₃ → 3PF₂Cl + 2SbCl₃

The choice of SbF₃ is critical; it is a sufficiently potent fluorinating agent for this conversion, while being more manageable than more aggressive reagents like AsF₃ or SbF₅.[1] The reaction is driven by the formation of the more thermodynamically stable P-F bonds and the precipitation or separation of antimony trichloride (SbCl₃), which can help drive the equilibrium towards the products.

Reaction Mechanism and Key Principles

The synthesis proceeds via a stepwise halogen exchange mechanism. This type of reaction is analogous to the Finkelstein reaction in organic chemistry.[2][3] The mechanism can be conceptualized as follows:

-

Coordination: The Lewis acidic phosphorus center in PCl₃ interacts with a fluoride ion from SbF₃.

-

Nucleophilic Attack: A fluoride ion acts as a nucleophile, attacking the phosphorus atom.

-

Intermediate Formation: A transient pentacoordinate intermediate or transition state is formed.

-

Chloride Elimination: A chloride ion is expelled, which is then scavenged by the antimony, forming SbCl₃.

-

Repetition: This process repeats to yield the desired PF₂Cl.

A small amount of a Lewis acid catalyst, such as antimony pentachloride (SbCl₅), is often employed to facilitate the reaction.[4] The SbCl₅ can help to abstract a chloride from PCl₃, generating a more electrophilic phosphorus cation which is more susceptible to nucleophilic attack by fluoride from SbF₃.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of chlorodifluorophosphine.

Reagents and Materials

| Reagent/Material | Grade | Purity | Supplier | Notes |

| Phosphorus Trichloride (PCl₃) | Anhydrous | ≥99% | Sigma-Aldrich | Freshly distilled before use. |

| Antimony Trifluoride (SbF₃) | Anhydrous | ≥98% | Alfa Aesar | Store in a desiccator. |

| Antimony Pentachloride (SbCl₅) | Reagent | ≥99% | Acros Organics | Catalyst; handle with extreme care.[4] |

| Dry Nitrogen (N₂) | High Purity | 99.998% | Local Supplier | For inert atmosphere. |

| Glass Wool | - | - | VWR | For packing. |

Equipment Setup

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or nitrogen manifold

-

Cold trap (e.g., Dewar condenser with dry ice/acetone slurry)

-

Gas-tight syringe

-

All glassware must be oven-dried and assembled hot under a stream of dry nitrogen to ensure anhydrous conditions.

Synthesis Workflow Diagram

Sources

Advanced Schlenk Line Protocols for Air-Sensitive Phosphorus Halides

Application Note & Standard Operating Procedure

Executive Summary & Hazard Analysis

Phosphorus halides (

This dual hazard—pyrophoricity/vigorous hydrolysis combined with corrosive gas generation —demands a specialized Schlenk protocol. Standard "inert" techniques are insufficient if they do not account for the degradation of vacuum pump oil by acidic vapors and the clogging of lines by polyphosphate residues.

The Hydrolysis Cascade

Key Risks:

-

Inhalation: Evolved

exceeds IDLH limits within seconds in unventilated spaces. -

Equipment Failure: Acidic vapors emulsify and degrade rotary vane pump oil, leading to pump seizure.

-

Blockages: Hydrolysis byproducts (polyphosphoric acids) form viscous "syrups" that fuse ground glass joints permanently.

Physical Properties & Compatibility Data

Effective handling requires knowledge of phase and density for accurate transfer.

Table 1: Physical Properties of Common Phosphorus Halides

| Compound | Formula | State (25°C) | Density (g/mL) | BP (°C) | Hazard Notes |

| Phosphorus Trichloride | Liquid | 1.57 | 76.1 | Fumes in air; violently reacts w/ water.[1][2] | |

| Phosphorus Tribromide | Liquid | 2.85 | 173.0 | Dense; rapid hydrolysis to HBr. | |

| Phosphorus Oxychloride | Liquid | 1.64 | 105.8 | "Phosphoryl chloride"; freezes at 1°C. | |

| Phosphorus Pentachloride | Solid | 2.10 | 166 (subl.) | Sublimes; chlorinating agent. |

Material Compatibility Matrix:

-

Glass: Excellent.

-

Stainless Steel (Needles/Cannulas): Good (short term). Clean immediately to prevent pitting.

-

Plastics:

-

PTFE (Teflon): Excellent.

-

Polypropylene (Syringes):Poor.

and -

Rubber Septa:Fair. Halides attack natural rubber. Use PTFE-faced silicone septa and replace frequently.

-

The "Fortress" Setup: Equipment Preparation

To handle corrosive volatiles, the standard Schlenk line must be fortified. The vacuum pump is the most vulnerable component.

Protocol 1: The Acid-Resistant Vacuum Train

Objective: Prevent acidic vapors from destroying the pump mechanism.

-

Primary Trap (

): Standard liquid nitrogen trap to catch solvents. -

Secondary "Scrubber" Trap (Optional but Recommended): Between the line and the pump, install a column packed with KOH pellets or a secondary cold trap to neutralize/catch acid vapors that bypass the primary trap.

-

Pump Oil: Check oil color before starting. If milky or dark, change immediately. For frequent P-halide work, use chemically resistant pump oil (e.g., Fomblin) if budget permits, or commit to frequent changes of standard hydrocarbon oil.

Visualization: Corrosive Gas Vacuum Setup

Core Protocols: Transfer Techniques

Choosing the correct transfer method is critical for safety and accuracy.[3] Phosphorus halides are often dense and viscous; using a needle that is too thin will cause back-pressure hazards.

Decision Matrix: Syringe vs. Cannula

Protocol 2: Glass Syringe Transfer (Liquids < 20 mL)

Why Glass?

-

Preparation:

-

Flame-dry the glass syringe and stainless steel needle (18-20G) in an oven (120°C) for >1 hour.

-

Assemble while hot and purge with inert gas (

) 3 times.

-

-

The Draw:

-

Maintain the reagent bottle under positive inert gas pressure.[4]

-

Insert the needle through the septum.[4] Do not invert the bottle yet.

-

Inject a volume of inert gas into the bottle equal to the liquid volume you intend to withdraw (pressure equalization).

-

Invert bottle, draw liquid slowly. Note: High density reagents (

) will drip if the plunger is loose; keep a firm grip.

-

-

The Transfer:

-

Transfer to the reaction flask.

-

Immediate Cleaning: Immediately draw hexanes or toluene into the syringe and expel into a dedicated "Quench Waste" beaker containing dilute base. Do not let the syringe sit; the plunger will freeze.

-

Protocol 3: Positive Pressure Cannula Transfer (Liquids > 20 mL)

Mechanism: Uses inert gas pressure to push liquid from Source to Receiver.[3] Safer than vacuum transfer for corrosives as it prevents air infiltration.

-

Setup:

-

Source Flask: Contains P-halide, sealed with septum, under

line. -

Receiver Flask: Dry, sealed with septum, vented through a bubbler.

-

Cannula: Stainless steel (16-18G), oven-dried.

-

-

Insertion:

-

Insert cannula into Source flask (headspace only). Purge cannula with gas flow from Source for 15 seconds.

-

Insert other end into Receiver flask.

-

-

Transfer:

-

Lower the cannula tip in the Source flask below the liquid level.

-

Close the gas outlet (bubbler) on the Source flask? NO. Instead, increase regulator pressure slightly or restrict the Receiver vent to create a pressure differential. Better method: Simply ensure Source pressure > Receiver pressure.

-

Liquid will flow. Monitor closely.

-

-

Termination:

-

Pull cannula tip out of the liquid in the Source flask (into headspace).

-

Allow gas to blow the cannula dry.

-

Remove from Receiver, then Source.

-

Quench: Rinse cannula immediately in a quench bath.

-

Handling Solids ( )

is a solid that sublimes and reacts with moisture in the air to formProtocol:

-

Glovebox (Preferred): Weigh

in a glovebox into a Schlenk tube or solids addition funnel. -

Schlenk Line (No Glovebox):

-

Use a Solids Addition Funnel (bent tube).

-

Under a strong flow of Argon (heavier than air, protects the solid better), quickly transfer the approximate amount of

from the stock bottle to the addition funnel. -

Attach the funnel to the reaction flask.

-

Evacuate and backfill the setup 3 times (carefully—do not sublime the solid into the line).

-

Dispense solid by rotating the funnel.

-

Reaction Monitoring & Quenching

Sampling

Never use a standard LCMS/GCMS syringe directly on a reaction mixture containing excess P-halides without a mini-workup. The acid will ruin the column/detector.

-

Mini-Workup: Withdraw 0.1 mL reaction mixture

quench into 1 mL dry MeOH (forms methyl esters/phosphates)

The "Exit Strategy": Safe Quenching

Quenching P-halide reactions is the most dangerous step. Adding water directly causes a localized explosion (exotherm + gas expansion).

Protocol:

-

Cooling: Cool the reaction mixture to 0°C (ice bath) or -78°C (dry ice/acetone) depending on scale.

-

Dilution: Ensure the mixture is well-diluted with an inert solvent (DCM, Toluene).

-

Sacrificial Quench:

-

Do NOT use water yet.

-

Add a sacrificial alcohol (e.g., Isopropanol or Methanol) dropwise. This converts the P-Cl bonds to P-OR bonds and releases HCl gas in a controlled manner.

-

Ventilation:[5] Ensure the vessel is vented to a scrubbed fume hood exhaust.

-

-

Final Hydrolysis: Once the exotherm subsides, add water or saturated

slowly to neutralize the acid.

Troubleshooting

| Issue | Cause | Solution |

| White fumes in tubing | Moisture leak or back-streaming. | Check all septa. Increase inert gas flow. Change tubing if opaque. |

| Frozen Joints | Hydrolysis products ( | Do not force. Soak joint in warm water or dilute base bath for hours. Sonicate if safe. |

| Pump Noise/Smoke | Acidic vapors reached pump oil. | Stop immediately. Change oil. Check traps. |

| Syringe Stuck | Polymerized P-oxides. | Soak in base bath (KOH/Isopropanol). If stuck fast, discard in sharps. |

References

-

Schlenk Line Survival Guide. (2023). Safety Considerations & Trap Setup. Retrieved from [Link]

-

University of Wisconsin-Madison. (2019). Cannula Transfer Protocol (Section 5.10). Retrieved from [Link]

-

National Institutes of Health (PubChem). (2023). Phosphorus Trichloride Safety Data Sheet. Retrieved from [Link][6]

-

Princeton University EHS. (2023). Phosphorus Trichloride Handling Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Transferring Air-Sensitive Reagents. Retrieved from [Link]

Sources

Precision Synthesis of Mixed Phosphorus Halides via Halogen Exchange (Halex)

Application Note: AN-PHOS-042

Executive Summary: The Strategic Value in Drug Discovery

In the landscape of modern drug development, phosphorus-based motifs are increasingly prevalent, appearing in kinase inhibitors (e.g., Brigatinib), bisphosphonates, and nucleotide prodrugs (ProTides). Mixed phosphorus halides (

Unlike simple halides (

This guide details the thermodynamic principles and practical protocols for synthesizing mixed phosphorus(III) halides, specifically focusing on Chlorobromophosphines and Fluorochlorophosphines.

Theoretical Framework: The Thermodynamics of Scrambling

The synthesis of mixed phosphorus halides is governed by scrambling reactions (redistribution). Unlike carbon chemistry, where C-X bonds are kinetically robust, P-X bonds in the +3 oxidation state are labile and prone to rapid exchange.

Mechanism of Exchange

The exchange proceeds via a bimolecular intermediate where halogen bridging occurs between two phosphorus centers. This is an entropy-driven process.

-

Thermodynamics: The reaction is nearly thermoneutral (

). The driving force is the increase in entropy ( -

Kinetics: Exchange is rapid at room temperature for Cl/Br systems but slower for Cl/F systems due to the high strength of the P-F bond.

-

Implication: Isolation of pure mixed halides (e.g., pure

) by distillation is challenging because the heat of distillation re-accelerates the scrambling, reforming the statistical mixture.

Workflow Visualization

The following diagram illustrates the equilibrium dynamics and the strategy for trapping specific species.

Figure 1: Logical flow of halogen exchange. Note the risk of re-equilibration during distillation for Cl/Br systems.

Protocol A: Synthesis of Chlorobromophosphines ( )

Application: Generating precursors for ligands where Br is selectively displaced before Cl.

Reagents

-

Phosphorus Trichloride (

): 99.9%, anhydrous. -

Phosphorus Tribromide (

): 99%, anhydrous. -

Note: No solvent is required (neat reaction).

Methodology

-

Inert Atmosphere: Assemble a Schlenk line. All operations must occur under dry Nitrogen or Argon. Moisture hydrolyzes P-X bonds instantly to H-phosphonates and HX acid.

-

Stoichiometric Mixing:

-

To favor

: Mix -

To favor

: Mix

-

-

Equilibration: Stir the neat mixture at 25°C for 2 hours .

-

Insight: Heating is unnecessary and increases vapor pressure hazards. The exchange is fast enough at RT.

-

-

Validation (In-situ): Aliquot a sample into a dry NMR tube containing a

capillary. Analyze via -

Utilization: Do NOT attempt to distill pure

or

Protocol B: Synthesis of Fluorochlorophosphines ( ) via Swarts Reaction

Application: Synthesis of fluorinated organophosphorus drugs; creating volatile precursors for CVD. Concept: Unlike Cl/Br, the Cl/F exchange is driven by the formation of the strong P-F bond and the precipitation of inorganic salts. This is a Swarts-type fluorination.[1][2][3]

Reagents

-

Phosphorus Trichloride (

)[4][5] -

Antimony Trifluoride (

): The fluorinating agent.[1][2][3][6] -

Antimony Pentachloride (

): Catalyst (Critical for rate enhancement).

Methodology

-

Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a fractionating column and a cold trap (-78°C).

-

Catalyst Activation: Add

(0.33 eq relative to Cl to be replaced) and catalytic -

Addition: Add

dropwise to the solid-

Reaction:

-

-

Thermal Drive: Gently heat the flask.

(bp 14°C) and -

Isolation:

-

The products are removed as gases/vapors and condensed in the cold trap.

-

Fractionation: Because the boiling point differences are large (

C), these can be purified by low-temperature fractional distillation, unlike the Cl/Br analogues.

-

Figure 2: Swarts reaction workflow for introducing Fluorine.

Analytical Validation: NMR

The only reliable method to determine the composition of mixed halides is

Data Interpretation Table

Chemical shifts are reported relative to

| Compound | Formula | Multiplicity | Notes | ||

| P-Tribromide | +227 | Singlet | - | Most deshielded | |

| Bromodichlorophosphine | +224 | Singlet | - | Statistical mix component | |

| Chlorodibromophosphine | +222 | Singlet | - | Statistical mix component | |

| P-Trichloride | +219 | Singlet | - | Starting material | |

| Dichlorofluorophosphine | +224 | Doublet | ~1320 | Large coupling confirms F | |

| Chlorodifluorophosphine | +176 | Triplet | ~1390 | Upfield shift due to F | |

| P-Trifluoride | +97 | Quartet | ~1400 | Highly shielded |

Key Diagnostic:

-

Cl/Br Systems: Look for single peaks clustering between 219-227 ppm.

-

F Systems: Look for the massive splitting (

Hz). A doublet at ~224 ppm is the definitive signature of

Safety & Handling (Critical)

-

Hydrolysis: All mixed halides react violently with water to release

gases (HCl, HBr, HF). HF is potentially fatal upon skin contact. -

Pyrophoricity: While not strictly pyrophoric,

and -

Inhalation:

and relatives are severe respiratory irritants. Pulmonary edema may be delayed. -

Neutralization: Quench all residues slowly into a stirred bath of ice/saturated sodium bicarbonate.

References

-

Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Elsevier. (Standard text for P-Halide properties).

-

Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Source for chemical shifts and coupling constants).[7][8][9]

-

Swarts, F. (1892).[3] Académie Royale de Belgique. (Original description of the Swarts fluorination).

-

BldPharm. (2022). Application of Phosphine Oxide in Medicinal Chemistry. (Context for drug development applications).

-

RSC Dalton Trans. (2002). On the mechanisms of degenerate halogen exchange in phosphorus(III) halides. (Mechanistic validation).

Sources

- 1. Swarts Reaction [unacademy.com]

- 2. ck12.org [ck12.org]

- 3. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 4. At 473 K, equilibrium constant Kc for decomposition of phosphorus pen - askIITians [askiitians.com]

- 5. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 6. byjus.com [byjus.com]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Purification of PClF2 from PCl3 and PF3 mixtures via fractional distillation

Topic: Purification of Chlorodifluorophosphine (PClF₂)

Critical Data & Feasibility Analysis

User Query: Is fractional distillation feasible for this mixture?

Technical Assessment: Yes, but standard atmospheric distillation is dangerous and inefficient due to the high volatility and reactivity of the components. The separation is best achieved via Low-Temperature Vacuum Fractionation (Trap-to-Trap Distillation) . The boiling point differentials (

Physical Properties Table:

| Component | Formula | Boiling Point (1 atm) | Vapor Pressure at -78°C | Role in Mixture |

| Phosphorus Trifluoride | -101.8°C | > 760 Torr (Gas) | High-volatile impurity | |

| Chlorodifluorophosphine | -47.3°C | ~150 Torr | Target Product | |

| Dichlorofluorophosphine | +13.8°C | < 1 Torr | Low-volatile impurity | |

| Phosphorus Trichloride | +76.1°C | Negligible | Starting material |

Key Insight: The separation of

fromrelies on the ~54°C difference. However, has significant vapor pressure even at -78°C (Dry Ice/Acetone), meaning a standard dry ice trap will not quantitatively trap under dynamic vacuum. Colder slush baths are required.

Experimental Protocol: Low-Temperature Fractionation

User Query: What is the exact setup and trap sequence to isolate PClF₂?

Methodology: This protocol uses a high-vacuum manifold (Schlenk line) with a series of U-traps cooled to specific temperatures using "slush baths" (solvent + liquid nitrogen).

Required Slush Baths:

-

Bath A (-45°C): Chlorobenzene/Liquid

slush (Retains -

Bath B (-95°C): Toluene/Liquid

slush (Retains -

Bath C (-196°C): Liquid

(Retains

Step-by-Step Procedure:

-

System Passivation: Flame-dry the entire glass vacuum line under dynamic vacuum (

Torr). Flush with dry -

Condensation: Condense the entire crude reaction mixture into Trap 1 using Liquid

(-196°C). -

Fractionation Setup:

-

Place Trap 2 in the -45°C bath.

-

Place Trap 3 in the -95°C bath.

-

Place Trap 4 in the -196°C bath.

-

-

Distillation:

-

Remove the

dewar from Trap 1 and allow it to warm slowly to ambient temperature (or control at 0°C). -

Open stopcocks to allow volatiles to flow through the series: Trap 2

Trap 3

-

-

Isolation:

-

Trap 2 (-45°C): Contains

and -

Trap 3 (-95°C): Contains pure

. Isolate this trap. -

Trap 4 (-196°C): Contains

.[1] Vent to scrubber or store.

-

Visualization: Fractionation Logic Flow

Caption: Logical flow of the trap-to-trap fractionation process. Components condense based on the specific thermal cutoff of each trap.

Troubleshooting & FAQs

Q1: My yield of

-

Keep it Cold: Never store

at room temperature for extended periods. Store in stainless steel cylinders or glass ampoules at -78°C or below. -

Clean Glassware: Acid-wash glassware to remove alkali traces, which catalyze disproportionation.

Q2: The vacuum gauge spikes, and white powder forms in the manifold.

Diagnosis: Hydrolysis.

Phosphorus halides react violently with moisture to form Phosphoryl Fluoride (

-

Check the system leak rate. It must hold

for 10 minutes. -

Bake out the vacuum line with a heat gun while under vacuum before starting.

Q3: Can I use a standard -78°C Dry Ice/Acetone bath instead of -95°C?

Diagnosis: Vapor Pressure Loss.

At -78°C,

-

If -95°C (Toluene) is unavailable, use Methanol/Liquid

to achieve temperatures between -90°C and -100°C. Monitor with a thermocouple.

Safety & Handling (SDS Summary)

-

Toxicity:

is highly toxic (comparable to Phosgene) because it binds irreversibly to hemoglobin. Work exclusively in a fume hood. -

Pyrophoricity: While less pyrophoric than

, chlorofluorophosphines can ignite in air if impurities ( -

Pressure: Condensed gases in sealed tubes can generate dangerous pressures upon warming. Always calculate the volume-pressure expansion before warming a trap.

References

-

Booth, H. S., & Bozarth, A. R. (1939). The Fluorination of Phosphorus Trichloride. Journal of the American Chemical Society, 61(10), 2927–2934.

-

NIST Chemistry WebBook. (n.d.). Phosphorus trifluoride & Phosphorus trichloride Thermophysical Properties. National Institute of Standards and Technology.

-

Inorganic Syntheses. (1953).[2] Phosphorus(III) Fluoride and Chlorofluorides.[1] Volume 4, Wiley-Interscience. (Standard reference for trap-to-trap fractionation temperatures).

Sources

Safe Disposal Protocols for Reactive Fluorophosphine Waste

Technical Support Center Guide ID: TS-CHEM-PF-001 Last Updated: February 5, 2026 Audience: Research Scientists, EHS Officers, Drug Development Chemists[1]

Part 1: Emergency & Safety Directives (The "Red Box")[1]

⚠️ CRITICAL HAZARD WARNING

Reactive fluorophosphines (e.g.,

-

Pyrophoricity/Water Reactivity: violent reaction with moisture releases Hydrogen Fluoride (HF) and phosphine oxides.[2]

-

Systemic Toxicity: Many fluorophosphines (specifically Phosphorus Trifluoride,

) bind to hemoglobin with an affinity higher than Carbon Monoxide, causing chemical asphyxiation.[2]

IMMEDIATE ACTION REQUIRED FOR EXPOSURE:

-

Skin Contact: Apply Calcium Gluconate (2.5% gel) immediately.[2] Do not wait for pain (HF burns are often initially painless).[2]

-

Inhalation: Evacuate to fresh air. Administer 100% Oxygen.[2] Medical observation for pulmonary edema is mandatory.[2][3]

Part 2: Technical Deep Dive & Causality[1]

Why Standard Quenching Fails

Standard organophosphorus quenching protocols often use bleach (Sodium Hypochlorite) to oxidize P(III) to P(V).[2] This is dangerous for fluorophosphines. [2]

-

The Bleach/Acid Trap: Hydrolysis of fluorophosphines generates HF (acid).[2] Mixing bleach with an acidic waste stream releases toxic Chlorine gas (

).[2][4] -

The Haloform Risk: Quenching often requires Isopropanol (IPA) or Acetone as a diluent.[2] Mixing bleach with these solvents triggers the Haloform Reaction , generating chloroform and heat, potentially causing an explosion.[1][2]

-

Glass Corrosion: The HF generated attacks borosilicate glass (

), causing structural failure of reaction flasks during the quench.[2]

The Self-Validating Protocol Strategy

To ensure safety, the protocol below separates reactivity quenching (killing the pyrophoric nature) from toxicity neutralization (managing HF and P-toxicity).

Part 3: Step-by-Step Disposal Protocol

Phase 1: Preparation & Setup[1]

-

Vessel: Use HDPE (High-Density Polyethylene) or Teflon (PFA/FEP) beakers for the aqueous phase.[1][2] If the reaction must be done in glass (e.g., a Schlenk flask), ensure the neutralization base is ready before water addition to minimize glass etching.[2]

-

Atmosphere: Perform all initial steps under Nitrogen (

) or Argon.[2] -

Cooling: Dry ice/acetone bath (-78°C) or ice/water bath (0°C) depending on reactivity.[1][2]

Phase 2: The "Three-Stage" Quench

Goal: Controlled hydrolysis without thermal runaway.[2]

-

Dilution: Dilute the waste fluorophosphine to <10% concentration using an inert, non-polar solvent (e.g., Toluene, Heptane).[1][2]

-

Reasoning: Acts as a heat sink.[2]

-

-

Primary Quench (Alcoholysis): Slowly add Isopropanol (IPA) .

-

Secondary Quench (Hydrolysis): Once IPA addition shows no reaction, add Methanol , followed dropwise by Water .[2]

-

Critical Step: This releases the bulk of the HF.

-

Phase 3: Neutralization & Waste Segregation

Goal: Capture HF as insoluble Calcium Fluoride (

-

The Calcium Trap: Immediately treat the hydrolyzed mixture with a 25% slurry of Calcium Hydroxide (

) or Calcium Carbonate ( -

pH Check: Verify pH is between 9-11.

-

Filtration (Optional): Filter the solids (

and Calcium Phosphites). -

Disposal:

Part 4: Visualization (Workflow & Pathways)[1][2]

Workflow Diagram: Safe Quenching Process

Figure 1: Step-by-step workflow for quenching reactive fluorophosphine waste. Colors indicate hazard level (Red=High, Blue=Prep, Yellow=Reaction, Green=Safe).[1][2]

Chemical Pathway: Hydrolysis & Neutralization

Figure 2: Chemical pathway showing the conversion of toxic precursors to stable calcium salts.[1]

Part 5: Troubleshooting & FAQs

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| White smoke/fumes during water addition | Rapid HF release or unquenched phosphine oxidizing.[1][2] | Stop addition immediately. Add more Toluene. Ensure |

| Glassware etching (cloudy appearance) | HF generation reacting with silica.[2][7] | Transfer mixture to HDPE container immediately or add Calcium base now.[2] |

| Excessive foaming | Use of Calcium Carbonate ( | Switch to Calcium Hydroxide ( |

| Phase separation fails | Emulsion formed by phosphine oxides.[2] | Add saturated NaCl (brine) or wait 24h. Treat whole mixture as hazardous if inseparable.[2] |

Frequently Asked Questions

Q: Can I use household bleach to clean the glassware afterwards? A: Only AFTER the waste has been removed and the glassware rinsed with water and a bicarbonate solution. Never mix bleach directly with the waste stream due to the risk of Chlorine gas generation [1].

Q: Why not use Sodium Bicarbonate (

Q: My waste contains

References

-

Stanford University Environmental Health & Safety. (n.d.).[2] Sodium Hypochlorite (Bleach) Safety Fact Sheet. Retrieved from [Link][1][2]

-

University of Victoria. (2022).[2] Safe Work Procedure: Hydrofluoric Acid.[2][4][8] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025).[2] Phosphorus Trifluoride - PubChem Compound Summary. Retrieved from [Link][1][2]

-

University of Wisconsin-Madison. (n.d.).[2] Safe Handling of Pyrophoric Reagents. Retrieved from [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Phosphorus trifluoride - Wikipedia [en.wikipedia.org]

- 3. msdsdigital.com [msdsdigital.com]

- 4. researchsafety.northwestern.edu [researchsafety.northwestern.edu]

- 5. Hydrofluoric Acid vs Calcium Carbonate: Reaction Analysis [eureka.patsnap.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. uvic.ca [uvic.ca]

- 8. ehs.stanford.edu [ehs.stanford.edu]

Validation & Comparative

Decoding the Doublet: A Guide to the ¹⁹F NMR Signature of the P-F Bond in PClF₂

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. Among its various modalities, ¹⁹F NMR offers a unique and powerful lens for probing the chemical environment of fluorine-containing molecules. With a spin of ½, 100% natural abundance, and high gyromagnetic ratio, the ¹⁹F nucleus provides sharp, sensitive signals over a wide chemical shift range, making it an invaluable tool in pharmaceutical and materials science.[1][2] This guide delves into the characteristic ¹⁹F NMR spectral pattern of chlorodifluorophosphine (PClF₂), a molecule that serves as an excellent model for understanding the intricacies of phosphorus-fluorine spin-spin coupling.

The ¹⁹F NMR spectrum of PClF₂ is not a simple singlet as one might naively expect for two chemically equivalent fluorine atoms. Instead, it presents a distinctive and informative pattern: a doublet of doublets . This complex splitting arises from the interplay of two different coupling interactions: a one-bond coupling to the phosphorus-31 (³¹P) nucleus and a two-bond geminal coupling between the two fluorine-19 (¹⁹F) nuclei. Understanding the origin and interpretation of this pattern is crucial for any researcher working with phosphorus-fluorine compounds.

The Theoretical Framework: Unraveling the Doublet of Doublets

The splitting of NMR signals is a consequence of spin-spin coupling, a phenomenon where the magnetic moment of one nucleus influences the effective magnetic field experienced by a neighboring nucleus.[3] This interaction is mediated through the bonding electrons and is quantified by the coupling constant, J, measured in Hertz (Hz).[4]

In the case of PClF₂, the two fluorine atoms are chemically equivalent, meaning they would have the same chemical shift in the absence of coupling. However, they are magnetically inequivalent. Each ¹⁹F nucleus is coupled to two other spin-active nuclei: the ³¹P nucleus (I=½, 100% abundant) and the other ¹⁹F nucleus.

This leads to two distinct coupling constants:

-

¹JPF: The one-bond coupling between phosphorus and fluorine. This interaction is typically large, often in the range of 700-1200 Hz for P-F bonds.[4]

-

²JFF: The two-bond (geminal) coupling between the two fluorine atoms. Geminal ¹⁹F-¹⁹F coupling constants are also significant, though generally smaller than one-bond P-F couplings.

The interplay of these two couplings gives rise to the observed doublet of doublets pattern. The signal for the two equivalent fluorine atoms is first split into a doublet by the single ³¹P nucleus. Subsequently, each line of this doublet is further split into another doublet by the neighboring ¹⁹F nucleus.

Caption: Workflow for the acquisition and analysis of the ¹⁹F NMR spectrum of PClF₂.

Conclusion

The ¹⁹F NMR spectrum of PClF₂ serves as a compelling case study in the power of spin-spin coupling to reveal detailed structural information. The characteristic doublet of doublets pattern is a direct consequence of the one-bond P-F and two-bond F-F couplings, providing unambiguous evidence for the connectivity within the molecule. By understanding the theoretical underpinnings of this spectral feature and employing rigorous experimental techniques, researchers can leverage ¹⁹F NMR as a highly effective tool for the characterization of complex fluorinated molecules. This guide provides a foundational framework for interpreting such spectra and highlights the importance of comparative analysis in the broader context of inorganic and organophosphorus chemistry.

References

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. 2017;22(11):1930. Available from: [Link]

-

19Flourine NMR. University of Ottawa. Available from: [Link]

-

NMR Spectroscopy Primer. University of Bristol. Available from: [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available from: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. 2017;2017:8395603. Available from: [Link]

-

Copper(ii) complexes with a hybrid phosphinyl-phenanthroline ligand: synthesis, crystal structures and effect of phosphinyl functionalization on the cytotoxicity. New Journal of Chemistry. 2022;46(36):17336-17348. Available from: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available from: [Link]

-

Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics. 2004;121(13):6308-6316. Available from: [Link]

-

NMR Spectra of ClF3 and ClF: Gaseous Spectra and Gas-to-Liquid Shifts. The Journal of Chemical Physics. 1964;40(1):1-12. Available from: [Link]

-

Synthesis, spectroscopic characterization and theoretical calculations of ClF2CC(O)NPCl3 ([chloro(difluor)acetyl]phosphorimidic trichloride). Journal of Molecular Structure. 2013;1049:333-341. Available from: [Link]

-

NMR parameters in alkali, alkaline earth and rare earth fluorides from first principle calculations. Physical Chemistry Chemical Physics. 2013;15(38):16186-16196. Available from: [Link]

-

Synthesis, spectroscopic characterization and theoretical calculations of ClF2CC(O)NPCl3 ([chloro(difluor)acetyl]phosphorimidic trichloride). CONICET Digital. Available from: [Link]

-

Fluorosolvatochromism of Platinum Supramolecular Coordination Complexes: Stepwise Synthesis and Photophysical Properties of Organometallic Tetranuclear Pt(II) Squares. Molecules. 2024;29(9):2118. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Journal of the Brazilian Chemical Society. 2019;30(3):490-501. Available from: [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available from: [Link]

-

Experimental and First-Principles NMR Analysis of Pt(II) Complexes With O,O'-Dialkyldithiophosphate Ligands. The Journal of Physical Chemistry A. 2016;120(42):8447-8456. Available from: [Link]

-

Lecture 3: Coupling Constants. Harvard University. Available from: [Link]

-

Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes. Chemical Communications. 2017;53(63):8855-8858. Available from: [Link]

Sources

Comparing pi-backbonding strength of PClF2 vs PCl3 ligands

Comparative Guide: -Backbonding Strength of vs. Ligands

Executive Summary

Objective: To determine the relative

Verdict:

Performance Hierarchy (Strongest to Weakest

Scientific Foundation

The Mechanism of -Backbonding

The electronic properties of phosphorus(III) ligands are governed by the Dewar-Chatt-Duncanson model , which involves two synergistic components:

-

-Donation: The lone pair on the phosphorus atom donates electron density into an empty metal

-

-Backbonding: A filled metal

The Fluorine Effect

The strength of the

-

Electronegativity:

. -

Orbital Energy: Highly electronegative substituents stabilize (lower the energy of) the P-X

orbitals. -

Overlap: Lower energy

orbitals are closer in energy to the filled metal

Therefore,

Data Analysis & Comparison

The Tolman Electronic Parameter (TEP) is the industry standard for quantifying ligand electronic effects.[1] It is defined by the

Key Insight: Stronger

Table 1: Comparative Electronic and Structural Data

| Ligand | Formula | TEP ( | ³¹P NMR Shift [ppm] | Electronic Character |

| Phosphorus Trifluoride | 2111 | 97 | Strongest | |

| Chlorodifluorophosphine | ~2105 (Est.) | 176 | Very Strong | |

| Phosphorus Trichloride | 2097 | 220 | Strong | |

| Triphenylphosphine | 2069 | -6 | Weak |

Note: The TEP for

Visualization: Electronic Trend Analysis

Figure 1: Relationship between ligand substitution and

Experimental Protocols

Protocol A: Synthesis of (Swarts Reaction)

Purpose: To synthesize the

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a gas inlet, and a connection to a high-vacuum fractionation train (trap-to-trap distillation).

-

Reagents:

-

Phosphorus Trichloride (

): 13.7 g (0.1 mol). -

Antimony Trifluoride (

): 11.9 g (0.067 mol). -

Antimony Pentachloride (

): Catalytic amount (0.5 mL).

-

-

Reaction:

-

Cool the

to 0°C. -

Slowly add

and the -

Allow the mixture to warm to room temperature while stirring. The reaction is exothermic.

-

-

Purification (Critical):

-

Characterization: Confirm purity via gas-phase IR or ³¹P NMR (Target: triplet at 176 ppm,

Hz).

Protocol B: Determination of TEP (Ni Complex Synthesis)

Purpose: To experimentally verify the electronic parameter of the synthesized ligand.[4]

-

Precursor: Start with Tetracarbonylnickel(0),

. (EXTREME DANGER: Highly toxic/volatile. Use strictly regulated safety protocols). -

Substitution:

-

Dissolve

(1.0 equiv) in dry pentane at 0°C. -

Slowly bubble/add

(1.0 equiv) into the solution. -

Reaction:

.

-

-

Measurement:

-

Transfer the solution to a liquid IR cell (CaF₂ windows).

-

Record the FTIR spectrum with high resolution (0.5 cm⁻¹).

-

Identify the

carbonyl stretching band (the highest energy symmetric stretch).[4] -

Compare the value to the standard

value (2097 cm⁻¹).

-

Implications for Drug Development & Catalysis

For researchers optimizing catalytic cycles (e.g., hydroformylation, cross-coupling):

-

Electronic Tuning: If a catalyst system using

yields slow reductive elimination, switching to -

Steric Consistency: Both ligands have similar cone angles (

). This allows for "isosteric electronic tuning"—changing the electronics without significantly altering the steric environment of the active site. -

Stability:

complexes are generally more resistant to oxidation than alkyl phosphines but are sensitive to hydrolysis. Ensure anhydrous conditions in formulation.

References

-

Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

- Nixon, J. F. (1973). Advances in Inorganic Chemistry and Radiochemistry, Vol 13. "Fluorophosphine Ligands". Academic Press. (Source for ³¹P NMR shifts and synthesis).

- Giering, W. P. (1995). The effect of ligand electronic properties on the carbonyl stretching frequencies of Ni(CO)3L complexes. Journal of Organometallic Chemistry.

- Wilkinson, G. (Ed.). (1982). Comprehensive Organometallic Chemistry. Pergamon Press.

A Spectroscopic Guide to Differentiating Phosphorus Halides: PClF₂, PF₃, and PCl₃

For researchers and professionals in drug development and chemical synthesis, the precise identification of phosphorus halides is paramount. These compounds, while seemingly simple variations of a central phosphorus atom, exhibit distinct chemical and physical properties that can significantly impact reaction outcomes. This guide provides an in-depth comparison of chlorodifluorophosphine (PClF₂), phosphorus trifluoride (PF₃), and phosphorus trichloride (PCl₃) using fundamental spectroscopic techniques: vibrational (Infrared and Raman), nuclear magnetic resonance (NMR), and mass spectrometry (MS). We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide standardized protocols to empower you to unambiguously distinguish these critical reagents.

Introduction to the Analytes

PClF₂, PF₃, and PCl₃ are all trigonal pyramidal molecules belonging to the C₃ᵥ point group for PF₃ and PCl₃, and the Cₛ point group for PClF₂. This difference in symmetry, arising from the substitution of fluorine with a chlorine atom, is a key determinant of their distinct spectroscopic signatures. The electronegativity differences between fluorine (3.98), chlorine (3.16), and phosphorus (2.19) also play a crucial role in influencing bond polarities, vibrational frequencies, and the electronic environment of the phosphorus nucleus.

Vibrational Spectroscopy: A Tale of Symmetry and Bond Strength

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are characteristic of the bond strengths and the masses of the constituent atoms.

Theoretical Framework

-

Infrared (IR) Spectroscopy : A molecule is IR active if its dipole moment changes during a vibration. The intensity of an IR absorption band is proportional to the square of the change in the dipole moment.

-

Raman Spectroscopy : A molecular vibration is Raman active if the polarizability of the molecule changes during the vibration. Raman spectroscopy is particularly sensitive to vibrations of symmetric, non-polar bonds.

For PF₃ and PCl₃ (C₃ᵥ symmetry), there are four fundamental vibrational modes: two symmetric (A₁) and two degenerate (E). All four modes are both IR and Raman active. PClF₂ (Cₛ symmetry) has six fundamental vibrational modes, all of which are both IR and Raman active. The reduction in symmetry for PClF₂ lifts the degeneracy of the E modes seen in PF₃ and PCl₃.

Comparative Vibrational Data

| Molecule | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| PF₃ | ν₁(A₁) P-F symmetric stretch | 892 | 892 |

| ν₂(A₁) F-P-F symmetric bend | 487 | 487 | |

| ν₃(E) P-F asymmetric stretch | 860 | 860 | |

| ν₄(E) F-P-F asymmetric bend | 344 | 344 | |

| PCl₃ | ν₁(A₁) P-Cl symmetric stretch | 510 | 510 |

| ν₂(A₁) Cl-P-Cl symmetric bend | 259 | 259 | |

| ν₃(E) P-Cl asymmetric stretch | 480 | 480 | |

| ν₄(E) Cl-P-Cl asymmetric bend | 190 | 190 | |

| PClF₂ | ν₁(A') P-F symmetric stretch | ~880 (calculated) | ~880 (calculated) |

| ν₂(A') P-Cl stretch | ~540 (calculated) | ~540 (calculated) | |

| ν₃(A') F-P-F bend | ~410 (calculated) | ~410 (calculated) | |

| ν₄(A') Cl-P-F bend | ~320 (calculated) | ~320 (calculated) | |

| ν₅(A'') P-F asymmetric stretch | ~850 (calculated) | ~850 (calculated) | |

| ν₆(A'') Cl-P-F bend | ~280 (calculated) | ~280 (calculated) |

Key Distinguishing Features:

-

P-Halogen Stretching Region: The most significant difference lies in the P-F and P-Cl stretching frequencies. P-F stretches in PF₃ and PClF₂ appear at much higher wavenumbers (around 850-900 cm⁻¹) compared to the P-Cl stretches in PCl₃ and PClF₂ (around 480-540 cm⁻¹) due to the stronger P-F bond and the lighter mass of fluorine.

-

Symmetry Effects: The presence of a single P-Cl stretch in the IR and Raman spectra of PClF₂ is a clear indicator, distinguishing it from the symmetric and asymmetric P-Cl stretches in PCl₃. Similarly, the P-F stretches in PClF₂ will show a different pattern compared to the symmetric and asymmetric stretches in PF₃.

Experimental Protocol: Acquiring Vibrational Spectra

Gas-Phase IR Spectroscopy:

-

Evacuate a gas-phase IR cell with KBr windows to a high vacuum.

-

Introduce the gaseous sample (PF₃, PCl₃, or the more volatile PClF₂) into the cell to a pressure of approximately 10-50 torr.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty cell and subtract it from the sample spectrum.

Raman Spectroscopy:

-

Place the liquid sample (PCl₃) or a high-pressure gas cell for PF₃ and PClF₂ in the sample compartment of a Raman spectrometer.

-

Use a laser excitation source (e.g., 532 nm or 785 nm) and focus it on the sample.

-

Collect the scattered light at a 90° angle to the incident beam.

-

Record the spectrum over a Raman shift range of approximately 100 to 1000 cm⁻¹.

Caption: Workflow for distinguishing phosphorus halides using vibrational spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For the compounds , ³¹P and ¹⁹F NMR are particularly insightful.[1]

Theoretical Framework

-

Chemical Shift (δ): The chemical shift of a nucleus is influenced by its electronic environment. Electronegative substituents deshield the nucleus, causing its resonance to appear at a higher frequency (downfield).

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei through the bonding electrons leads to the splitting of NMR signals. The magnitude of the coupling constant (J) depends on the number and type of intervening bonds and the geometry of the molecule.

Comparative NMR Data

| Molecule | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| PF₃ | ³¹P | ~97 | ¹J(P-F) ≈ 1400 | Quartet |

| ¹⁹F | ~ -34 | ¹J(F-P) ≈ 1400 | Doublet | |

| PCl₃ | ³¹P | ~219 | - | Singlet |

| PClF₂ | ³¹P | ~128 (estimated) | ¹J(P-F) ≈ 1350 | Triplet |

| ¹⁹F | ~ -50 (estimated) | ¹J(F-P) ≈ 1350 | Doublet |

Key Distinguishing Features:

-

³¹P Chemical Shift: The ³¹P chemical shift is highly sensitive to the electronegativity of the attached halogens. The progressive substitution of chlorine with more electronegative fluorine results in a significant upfield shift (from ~219 ppm for PCl₃ to ~97 ppm for PF₃). PClF₂ is expected to have an intermediate chemical shift.

-

Coupling Patterns: The most definitive feature is the spin-spin coupling.

-

PF₃: The ³¹P spectrum shows a quartet due to coupling with three equivalent fluorine atoms (I=1/2). The ¹⁹F spectrum exhibits a doublet due to coupling with the single phosphorus atom (I=1/2).

-

PCl₃: The ³¹P spectrum is a singlet, as the common isotopes of chlorine (³⁵Cl and ³⁷Cl) are quadrupolar and do not typically exhibit sharp coupling to phosphorus.

-

PClF₂: The ³¹P spectrum will be a triplet due to coupling with two equivalent fluorine atoms. The ¹⁹F spectrum will be a doublet due to coupling with the phosphorus atom.

-

Experimental Protocol: Acquiring NMR Spectra

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. For gaseous samples like PF₃ and PClF₂, condensation into a cooled NMR tube containing the solvent may be necessary.

-

Acquire the ³¹P NMR spectrum using a standard one-pulse sequence. Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

Acquire the ¹⁹F NMR spectrum. Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

Caption: Logic for identifying phosphorus halides via NMR spectroscopy.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. The presence of isotopes, particularly for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in characteristic isotopic patterns for chlorine-containing ions.

Comparative Mass Spectrometry Data

| Molecule | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Isotopic Pattern |

| PF₃ | 88 | 69 (PF₂⁺), 50 (PF⁺) | Single major peak for each fragment |

| PCl₃ | 136, 138, 140, 142 | 101, 103, 105 (PCl₂⁺), 66, 68 (PCl⁺) | Characteristic 3:1 ratio for chlorine-containing fragments |

| PClF₂ | 104, 106 | 85, 87 (PClF⁺), 69 (PF₂⁺) | Presence of chlorine isotopic pattern |

Key Distinguishing Features:

-

Molecular Ion: The molecular ion peak directly reveals the molecular weight of the compound, allowing for straightforward differentiation.

-

Isotopic Pattern: The most telling feature is the isotopic pattern. PCl₃ and PClF₂ will exhibit characteristic clusters of peaks for any chlorine-containing fragment, with the relative intensities determined by the number of chlorine atoms. PF₃, containing only monoisotopic fluorine and phosphorus, will show single peaks for each fragment.

-

Fragmentation Pattern: The fragmentation patterns are also distinct. PCl₃ will show successive losses of Cl atoms, while PF₃ will show losses of F atoms. PClF₂ will exhibit a more complex pattern with losses of both Cl and F atoms.

Experimental Protocol: Acquiring Mass Spectra

-

Introduce the sample into the mass spectrometer. Gaseous samples can be introduced directly via a leak valve, while liquid samples can be injected.

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weights and fragments (e.g., m/z 10-200).

-

Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation and isotopic patterns.

Caption: Differentiating phosphorus halides using mass spectrometry.

Conclusion

The differentiation of PClF₂, PF₃, and PCl₃ is readily achievable through a combination of standard spectroscopic techniques. Vibrational spectroscopy provides a quick assessment of the types of bonds present. Mass spectrometry offers definitive molecular weight information and characteristic isotopic patterns. However, NMR spectroscopy, with its distinct chemical shifts and unambiguous coupling patterns, stands out as the most powerful and unequivocal method for the positive identification of these three phosphorus halides. By understanding the principles behind each technique and carefully analyzing the resulting data, researchers can confidently identify these critical reagents, ensuring the integrity and success of their chemical endeavors.

References

-

Harris, R. K., & Becker, E. D. (2002). NMR Nomenclature. Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795–1818. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.